molecular formula C11H14O3 B076522 1-(2,5-Dimethoxy-4-methylphenyl)ethan-1-one CAS No. 13720-58-6

1-(2,5-Dimethoxy-4-methylphenyl)ethan-1-one

Cat. No. B076522
CAS RN: 13720-58-6
M. Wt: 194.23 g/mol
InChI Key: SVRFSXJNHLDZGD-UHFFFAOYSA-N
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Description

“1-(2,5-Dimethoxy-4-methylphenyl)ethan-1-one” is a chemical compound . It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of “1-(2,5-Dimethoxy-4-methylphenyl)ethan-1-one” is characterized by the presence of a ketone functional group attached to a phenyl ring that is substituted with two methoxy groups and one methyl group . The molecular formula is C10H12O3 .

Scientific Research Applications

  • Lipid-Reducing Activity in Marine Sponges : A study titled "New Aromatic Bisabolane Derivatives with Lipid-Reducing Activity from the Marine Sponge Myrmekioderma sp." by Costa et al. (2019) investigated compounds isolated from marine sponges, including 1-(2,5-Dimethoxy-4-methylphenyl)ethan-1-one derivatives. These compounds displayed lipid-reducing activity, suggesting their potential as agents for treating lipid metabolic disorders and obesity (Costa et al., 2019).

  • Neurochemical Pharmacology : The study "Neurochemical pharmacology of psychoactive substituted N‐benzylphenethylamines: High potency agonists at 5‐HT2A receptors" by Eshleman et al. (2018) explores the pharmacology of various substituted phenethylamines, including compounds structurally related to 1-(2,5-Dimethoxy-4-methylphenyl)ethan-1-one. These compounds were found to be potent agonists at 5-HT2A receptors, indicating a biochemical pharmacology consistent with hallucinogenic activity (Eshleman et al., 2018).

  • Structural Analysis of Glycols and Derivatives : Gontrani et al. (2020) conducted a study titled "New Insights into the Structure of Glycols and Derivatives: A Comparative X-Ray Diffraction, Raman and Molecular Dynamics Study of Ethane-1,2-Diol, 2-Methoxyethan-1-ol and 1,2-Dimethoxy Ethane." This research provides a detailed experimental and theoretical investigation into glycol derivatives, including those related to 1-(2,5-Dimethoxy-4-methylphenyl)ethan-1-one, highlighting the importance of such compounds in understanding molecular interactions and structures (Gontrani et al., 2020).

properties

IUPAC Name

1-(2,5-dimethoxy-4-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-7-5-11(14-4)9(8(2)12)6-10(7)13-3/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVRFSXJNHLDZGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)C(=O)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10392064
Record name 1-(2,5-Dimethoxy-4-methylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10392064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,5-Dimethoxy-4-methylphenyl)ethan-1-one

CAS RN

13720-58-6
Record name 1-(2,5-Dimethoxy-4-methylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10392064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2',5'-DIMETHOXY-4'-METHYLACETOPHENONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A suspension of 17.52 g of aluminium chloride in a mixture of 100 ml of CCl4 and 100 ml of DCM is cooled to +4° C. under nitrogen, and 10.4 g of acetyl chloride are added dropwise, followed by a solution of 20 g of 2,5-dimethoxytoluene in 20 ml of DCM. After stirring for 4 hours at +4° C., the reaction medium is poured onto ice to which a few ml of concentrated HCl have been added and the mixture is left stirring for 30 minutes. The phases are separated by settling, the aqueous phase is extracted with DCM and the combined organic phases are washed with aqueous 5% NaCO3 solution, dried over MgSO4 and evaporated. The product crystallizes, and is triturated from 150 ml of heptane, filtered off and then washed with heptane to give 21.03 g of the expected compound: m.p.=75-77° C.
Quantity
17.52 g
Type
reactant
Reaction Step One
Quantity
10.4 g
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Five
Name
Quantity
20 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
E Elqars, Y Laamari, K Sadik, A Bimoussa… - Journal of Molecular …, 2023 - Elsevier
In this report, a thiosemicarbazone, namely, 1-(2,5-dimethoxy-4-methylphenyl) ethan-1-thiosemicarbazone 4 was synthesized from naturally occurring paramethoxy-thymol and …
Number of citations: 5 www.sciencedirect.com
H Iwamoto, A Takuwa, K Hamada… - Journal of the Chemical …, 1999 - pubs.rsc.org
The photochemical reactions of a variety of vinylbenzo-1,4-quinones have been investigated. Irradiation of a benzene solution of 2-methyl-5-(1-phenylvinyl)benzo-1,4-quinone affords …
Number of citations: 3 pubs.rsc.org
W Zhou, A Voituriez - Journal of the American Chemical Society, 2021 - ACS Publications
A cationic gold(I)-catalyzed asymmetric [3,3]-sigmatropic rearrangement of sulfonium leads after cyclization to cyclopentenones with a C4-quaternary stereocenter. Starting with simple …
Number of citations: 22 pubs.acs.org

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